Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 6.15-Fold Advantage Over Co-Lead Compound 7919469
In the primary screening study, compound 5476423 (target) demonstrated an 80-fold increase in anti-proliferative potency relative to the baseline agent gallium acetylacetonate (GaAcAc) against gallium-resistant (R) A549 human lung adenocarcinoma cells. By comparison, co-lead compound 7919469 achieved only a 13-fold increase over the same baseline, yielding a 6.15-fold potency advantage for 5476423 over its closest in-study comparator [1]. Furthermore, in combination studies, co-treatment of GaAcAc with 5476423 doubled (2-fold increase) the efficacy of GaAcAc against R-cells, whereas co-treatment with 7919469 produced only a 1.2-fold increase—a 1.67-fold advantage for 5476423 in combination potentiation [1]. Both lead compounds significantly suppressed AXL protein expression in R-cells, which exhibited elevated AXL levels compared to gallium-sensitive (S) cells, but the differential potency magnitudes indicate 5476423 as the more effective AXL-pathway-targeting agent [1].
| Evidence Dimension | Fold-increase in anti-proliferative potency over GaAcAc baseline in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs GaAcAc; 2-fold combination potentiation of GaAcAc |
| Comparator Or Baseline | Compound 7919469 (naphthalene-tetrazole co-lead): 13-fold increased potency vs GaAcAc; 1.2-fold combination potentiation of GaAcAc |
| Quantified Difference | 6.15-fold greater potency (80/13); 1.67-fold greater combination effect (2.0/1.2) |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; AXL kinase pathway; GaAcAc as baseline; compound 7919469 as in-study comparator |
Why This Matters
For procurement decisions involving gallium-resistant cancer models, 5476423 provides substantially greater standalone potency and combination enhancement than the nearest lead-series alternative 7919469, reducing the risk of selecting an underperforming compound for AXL-targeted studies.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi: 10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
